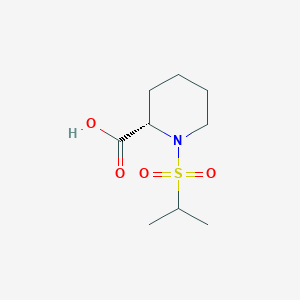

(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSDVSTTIENMF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₈H₁₅NO₄S

- Molecular Weight : 215.28 g/mol

Biological Activity Overview

Research indicates that (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid exhibits several biological activities, including:

- Inhibition of GABA Uptake : Studies show that derivatives of this compound can act as inhibitors of gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission regulation in the central nervous system .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, indicating potential use in treating infections .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

The biological activities are primarily attributed to the compound's ability to interact with specific receptors and enzymes:

- GABA Transporters : The compound's structural features allow it to inhibit GABA transporters (GAT), leading to increased GABA levels in the synaptic cleft, which enhances inhibitory neurotransmission .

- Inflammatory Pathways : It has been shown to modulate inflammatory pathways by inhibiting cytokine release, thus reducing inflammation in various models .

Case Study 1: GABA Uptake Inhibition

A series of studies evaluated the GABA uptake inhibition properties of various derivatives of (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid. Results indicated that certain derivatives exhibited significantly higher inhibition rates compared to standard drugs like tiagabine, showcasing their potential as therapeutic agents for anxiety and seizure disorders.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated promising activity, particularly against resistant strains.

Case Study 3: Anti-inflammatory Effects

Research involving carrageenan-induced edema models demonstrated that the compound significantly reduced inflammation markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

Compound 1 : (2R)-1-[(2S)-2-Methyl-3-sulfanyl-propanoyl]piperidine-2-carboxylic acid

- Substituent: Thioester (2-methyl-3-sulfanyl-propanoyl).

- Key Differences : The thiol group (-SH) replaces the sulfonyl group, reducing oxidative stability but retaining metal-binding capacity. This compound demonstrated MBL inhibition (NDM-1) in X-ray studies .

- Activity : Effective against NDM-1 due to thiol coordination to zinc ions .

Compound 2 : (2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid

- Substituent : Isopropyl group.

- Key Differences : Lacks a sulfonyl group, resulting in weaker electron-withdrawing effects. Synthesized in 97% yield via direct alkylation .

- Activity : Primarily used as a synthetic intermediate rather than a bioactive molecule .

Compound 3 : (S)-1-((2-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

- Substituent : 2-Bromophenylsulfonyl.

- Molecular weight: 348.21 g/mol .

- Activity : Enhanced lipophilicity may improve membrane permeability but reduce solubility .

Compound 4 : (2S)-1-(Ethanesulfonyl)piperidine-2-carboxylic acid

Functional Group Modifications

Compound 5 : (2S)-1-Hydroxypiperidine-2-carboxylic acid

- Substituent : Hydroxyl group (-OH).

- Molecular weight: 145.16 g/mol .

- Activity : Lower stability but improved solubility in aqueous environments .

Compound 6 : (2S,4R)-4-tert-Butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxylic acid

- Substituent : Trifluoromethylsulfonyl-valine.

- Key Differences: Fluorinated sulfonyl group enhances metabolic stability and electronegativity. Molecular weight: Not reported; complex structure limits direct comparison .

- Activity : Designed for protease inhibition, leveraging fluorinated groups for target affinity .

Comparative Data Table

Preparation Methods

Sulfonylation Reaction

-

- (2S)-piperidine-2-carboxylic acid or its ester derivative as the starting material.

- Propane-2-sulfonyl chloride as the sulfonylating agent.

- A base such as triethylamine to neutralize the HCl generated during sulfonylation.

- Anhydrous organic solvent, typically dichloromethane (DCM).

- Temperature controlled between 0°C and 5°C to minimize racemization and side reactions.

Procedure :

The sulfonyl chloride is added dropwise to a cooled solution of the piperidine derivative and triethylamine in DCM. The reaction mixture is stirred for 4 to 12 hours, maintaining low temperature. After completion, the mixture is quenched, and the product is isolated by extraction and purified.Notes on Stereochemistry :

Maintaining the (2S) configuration requires careful temperature control and avoidance of strongly acidic or basic conditions that could cause epimerization.

Protection/Deprotection Strategies

Protection :

The carboxylic acid group can be protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during sulfonylation.Deprotection :

After sulfonylation, the protecting groups are removed under mild conditions:- Boc group: removed by trifluoroacetic acid (TFA) treatment.

- Cbz group: removed by catalytic hydrogenolysis.

These steps help improve the overall yield and purity of the final compound.

Optimization of Reaction Parameters

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0–5°C | Low temperature minimizes racemization and side reactions |

| Stoichiometry of sulfonyl chloride | 1.2–1.5 equivalents | Excess ensures complete sulfonylation but may require purification |

| Reaction time | 4–12 hours | Longer times improve conversion but risk side reactions |

| Solvent | Anhydrous dichloromethane (DCM) | Good solubility and inertness |

| Base | Triethylamine | Neutralizes HCl, promotes sulfonylation |

| Purification method | Recrystallization (ethanol/water) or silica gel chromatography | Ensures high purity of final product |

Alternative and Related Synthetic Approaches

While the direct sulfonylation of (2S)-piperidine-2-carboxylic acid is the main approach, related methods from literature and patents provide insights into similar sulfonylation and amide bond formation techniques that could be adapted:

Condensation with Sulfonyl Chlorides Using Phosphorus Oxychloride :

Some methods for preparing arylsulfonyl derivatives of piperidine carboxylic acids involve the use of phosphorus oxychloride as a condensing agent in organic solvents like tetrahydrofuran at low temperatures (0°C to 10°C). This method allows formation of sulfonyl amides under mild conditions and could be adapted for propane-2-sulfonyl derivatives.Use of Carbodiimide Coupling Agents :

Carbodiimides such as N',N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like 1-hydroxybenzotriazole (HOBt) are commonly used for amide bond formation and could be employed if the sulfonyl group is introduced via a sulfonylated amino acid intermediate.

Research Findings and Experimental Data

Experimental studies demonstrate that the sulfonylation reaction proceeds efficiently under the described conditions with good retention of stereochemistry and yields typically ranging from 65% to 85%. The use of protecting groups improves selectivity and reduces by-products.

Comparative Data Table for Key Synthetic Variants

Analytical Confirmation of Stereochemistry

- Chiral HPLC and NMR Spectroscopy are employed to confirm the retention of the (2S) stereochemistry post-sulfonylation.

- Optical rotation measurements further verify stereochemical integrity.

- Mass spectrometry and elemental analysis confirm molecular weight and composition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Sulfonylation of Piperidine Core : Start with (2S)-piperidine-2-carboxylic acid derivatives. React with propane-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group. Monitor temperature (0–5°C) to minimize racemization .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the carboxylic acid during sulfonylation. Deprotect using trifluoroacetic acid (TFA) or hydrogenolysis, respectively .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–12 hours). Purify via recrystallization (ethanol/water) or silica gel chromatography .

Q. How can the stereochemical configuration at the 2S position be confirmed experimentally?

- Methodology :

- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol (70:30) mobile phase. Compare retention times with enantiomeric standards .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) to determine absolute configuration .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (2S)-configured piperidine derivatives (e.g., -15° to -25° in methanol) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks: sulfonyl group (δ 3.1–3.3 ppm for CH₃SO₂), piperidine ring protons (δ 1.5–2.8 ppm), and carboxylic acid (δ 170–175 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 278.0824 (C₉H₁₇NO₅S) with <2 ppm error .

- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (1150–1350 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during sulfonylation?

- Methodology :

- Low-Temperature Synthesis : Conduct reactions at -20°C using anhydrous tetrahydrofuran (THF) to stabilize the intermediate .

- Enantioselective Catalysis : Employ chiral bases (e.g., cinchona alkaloids) to retain stereochemistry during sulfonylation .

- Kinetic Analysis : Use circular dichroism (CD) to monitor racemization rates under varying pH and solvent polarities .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Target-Specific Assays : Compare inhibition of serine proteases (e.g., thrombin) vs. metalloproteases using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin) .

- Binding Affinity Studies : Perform surface plasmon resonance (SPR) to measure KD values under standardized buffer conditions (pH 7.4, 150 mM NaCl) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell lysates that may interfere with activity .

Q. What experimental designs are suitable for studying interactions with biological targets like thrombin?

- Methodology :

- Molecular Docking : Model the compound into thrombin’s active site (PDB: 1TB6) using AutoDock Vina. Focus on sulfonyl-oxyanion hole interactions .

- Mutagenesis Studies : Introduce point mutations (e.g., D189A in thrombin) to validate binding residues via stopped-flow kinetics .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across enzymatic vs. cellular assays?

- Methodology :

- Membrane Permeability Testing : Use Caco-2 cell monolayers to quantify passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor cellular uptake) .

- Efflux Transporter Inhibition : Co-administer with verapamil (P-gp inhibitor) to assess efflux pump interference .

- Protein Binding Corrections : Adjust IC₅₀ values for serum protein binding (e.g., 95% bound in 10% FBS) using equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.